Superior Antiviral Potency of Active Moiety Temsavir vs. Prodrug Fostemsavir
Fostemsavir itself has no significant antiviral activity. Its active metabolite, temsavir, is the pharmacologically relevant species. In a gp120-CD4 binding inhibition ELISA, temsavir demonstrated an IC50 of 14 nM, confirming potent target engagement [1]. This is a key differentiator from the prodrug, which requires metabolic activation.
| Evidence Dimension | Inhibition of gp120-CD4 binding |
|---|---|
| Target Compound Data | IC50 = 14 nM (temsavir) |
| Comparator Or Baseline | Prodrug fostemsavir (inactive) |
| Quantified Difference | Temsavir is the active species; fostemsavir is inactive. |
| Conditions | ELISA assay measuring inhibition of soluble CD4 binding to immobilized gp120 |
Why This Matters
This data is essential for procurement of research-grade materials; only the active metabolite (temsavir) or the prodrug (fostemsavir) for in vivo studies are relevant, depending on the experimental design.
- [1] Rukobia (fostemsavir) extended-release tablets, for oral use. Full Prescribing Information. ViiV Healthcare. 2024. View Source
